1-(3-Methoxyphenyl)propan-2-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various methods, including reductive amination, as seen in the synthesis of methamphetamine impurities . Reductive amination is a common synthetic route for producing amines, which could be applicable to the synthesis of "1-(3-Methoxyphenyl)propan-2-amine hydrochloride". The impurity identified in methamphetamine synthesis was produced via reductive amination of a ketone precursor . This suggests that a similar approach could be used for synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray diffraction and computational methods . The crystal structure and molecular geometry of a Schiff base compound were determined, showing the importance of such techniques in understanding the structure of organic compounds . These methods could be applied to "1-(3-Methoxyphenyl)propan-2-amine hydrochloride" to gain insights into its molecular conformation.
Chemical Reactions Analysis
The reactivity of compounds with similar functional groups has been studied, particularly the kinetics and mechanisms of reactions involving thionocarbonates and amines . The study of these reactions provides a basis for understanding how "1-(3-Methoxyphenyl)propan-2-amine hydrochloride" might react under various conditions, as the presence of an amine group can lead to nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and reactivity, can be inferred from the studies presented. For instance, the solvated molecular salt structure and hydrogen bonding patterns provide information on the solubility and crystal packing of similar compounds . The antimicrobial activity of compounds with similar structural motifs has been evaluated, indicating potential biological applications .
Scientific Research Applications
Reactions with Alicyclic Amines
A study conducted by Castro, Leandro, Quesieh, and Santos (2001) examined the kinetics and mechanisms of the reactions of 3-methoxyphenyl compounds with secondary alicyclic amines. This research provides insight into the reaction dynamics of similar compounds like 1-(3-Methoxyphenyl)propan-2-amine hydrochloride in organic chemistry (Castro, E., Leandro, L., Quesieh, N., & Santos, J., 2001).
Synthesis of Optical Active Intermediates
Fan, Chen, Hai, and Wu (2008) presented a method for synthesizing optical active intermediates from compounds including 1-(3-Methoxyphenyl)propan-2-amine, highlighting its utility in the production of pharmaceutical intermediates (Fan, W., Chen, L., Hai, L., & Wu, Y., 2008).
Application in Polymer Modification
Aly and El-Mohdy (2015) explored the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including analogs of 1-(3-Methoxyphenyl)propan-2-amine. This study indicates potential applications in medical fields due to enhanced antibacterial and antifungal activities (Aly, H. M., & El-Mohdy, H. L. A., 2015).
Antineoplastic Agent Synthesis
Pettit, Anderson, Herald, Jung, Lee, Hamel, and Pettit (2003) synthesized compounds including 1-(3-Methoxyphenyl)propan-2-amine derivatives and evaluated them as antineoplastic agents. Their research contributes to the understanding of this compound's potential in cancer treatment (Pettit, G., Anderson, C., Herald, D. L., Jung, M., Lee, D. J., Hamel, E., & Pettit, R., 2003).
Antibacterial Activity
Arutyunyan, Akopyan, Akopyan, Stepanyan, Panosyan, and Gevorgyan (2017) synthesized derivatives of 1-(3-Methoxyphenyl)propan-2-amine and studied their antibacterial activity. This highlights the compound's relevance in the development of new antimicrobial agents (Arutyunyan, N. S., Akopyan, L. A., Akopyan, R. A., Stepanyan, G. M., Panosyan, G., & Gevorgyan, G., 2017).
Preparation of Electrophilic Amination Products
Knight, Brown, Lazzari, Ricci, and Blacker (1997) investigated the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes, using derivatives of 1-(3-Methoxyphenyl)propan-2-amine. This research offers insights into synthetic chemistry applications (Knight, F. I., Brown, J. M., Lazzari, D., Ricci, A., & Blacker, A., 1997).
properties
IUPAC Name |
1-(3-methoxyphenyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11)6-9-4-3-5-10(7-9)12-2;/h3-5,7-8H,6,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZOPEUEYCVTQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)propan-2-amine hydrochloride | |
CAS RN |
35294-10-1 | |
Record name | 3-Methoxyamphetamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035294101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHOXYAMPHETAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU9UK23KHL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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